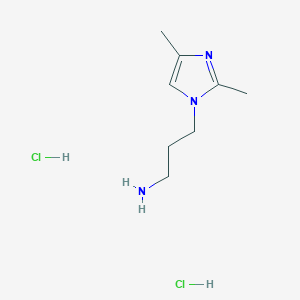
1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazol-5-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazol-5-amine dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a tetrahydronaphthalene moiety linked to a pyrazole ring, which is further modified with an amine group and exists in its dihydrochloride salt form. The presence of these functional groups contributes to its diverse chemical reactivity and biological activity.
準備方法
The synthesis of 1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazol-5-amine dihydrochloride typically involves multiple steps, starting with the preparation of the tetrahydronaphthalene core. This can be achieved through hydrogenation of naphthalene under specific conditions. The subsequent steps involve the formation of the pyrazole ring, which can be synthesized via cyclization reactions involving hydrazine derivatives and 1,3-diketones.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing catalysts and controlled reaction environments to ensure consistency and scalability .
化学反応の分析
1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazol-5-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction pathway and conditions employed .
科学的研究の応用
1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazol-5-amine dihydrochloride has found applications in various scientific research areas:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and receptor binding.
Medicine: Research explores its potential as a therapeutic agent due to its biological activity, particularly in targeting specific receptors or enzymes.
Industry: It is utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazol-5-amine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This binding can lead to inhibition or activation of enzymatic pathways, influencing various biological processes .
類似化合物との比較
When compared to similar compounds, 1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazol-5-amine dihydrochloride stands out due to its unique combination of the tetrahydronaphthalene and pyrazole moieties. Similar compounds include:
1,2,3,4-tetrahydronaphthalen-1-yl hydrazine: Shares the tetrahydronaphthalene core but differs in the functional groups attached.
N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides: These compounds have a similar core structure but are modified with different functional groups, leading to varied biological activities.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological properties .
特性
IUPAC Name |
2-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrazol-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3.2ClH/c14-13-8-9-15-16(13)12-7-3-5-10-4-1-2-6-11(10)12;;/h1-2,4,6,8-9,12H,3,5,7,14H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWUHIZJYIJSDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)N3C(=CC=N3)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-(4-ethylpiperazine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2431177.png)
![2-[(2,4-Difluorophenoxy)methyl]benzoic acid](/img/structure/B2431178.png)


![N-[(2Z)-4-fluoro-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide](/img/structure/B2431181.png)


![1-[(4-Chlorophenyl)methyl]-3-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea](/img/structure/B2431188.png)

![ETHYL 4-({(E)-2-CYANO-3-[5-(2,3-DICHLOROPHENYL)-2-FURYL]-2-PROPENOYL}AMINO)BENZOATE](/img/structure/B2431191.png)


![(Z)-5-chloro-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2431195.png)

